(2E)-3-(2-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
(2E)-3-(2-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-ethoxyphenyl group at the β-position and a 4-nitrophenyl moiety at the α-position. The ethoxy group (–OCH₂CH₃) provides electron-donating effects, while the nitro group (–NO₂) is strongly electron-withdrawing, creating a push-pull electronic configuration that influences its physicochemical and biological properties. Chalcones like this are synthesized via Claisen-Schmidt condensation and are studied for applications in medicinal chemistry, materials science, and nonlinear optics .
Properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-2-22-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(11-8-13)18(20)21/h3-12H,2H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXKHDLNJYFBPH-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39059-88-6 | |
| Record name | 2-ETHOXY-4'-NITROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 2-ethoxybenzaldehyde and 4-nitroacetophenone are the starting materials.
Reaction Setup: Dissolve 2-ethoxybenzaldehyde and 4-nitroacetophenone in ethanol.
Catalyst Addition: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture.
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures for several hours.
Product Isolation: After completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous medium.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products
Reduction: (2E)-3-(2-Ethoxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one.
Oxidation: (2E)-3-(2-Ethoxyphenyl)-1-(4-carboxyphenyl)prop-2-en-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-3-(2-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones, which are aromatic ketones featuring two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of an ethoxy group on one phenyl ring and a nitro group on the other significantly influences its chemical properties and reactivity.
Scientific Research Applications
This compound has applications spanning across chemistry, biology, medicine, and industry.
Chemistry: It serves as a starting material in synthesizing complex organic molecules and functions as a valuable intermediate in organic synthesis due to its reactivity.
Biology: The compound is explored for potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is studied for potential therapeutic effects due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
This compound has garnered attention, particularly in medicinal chemistry, because of its potential biological activities.
Antimicrobial Activity: Research indicates that chalcones, including this compound, exhibit antimicrobial properties and can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects: Research has focused on the anti-inflammatory properties of this compound, and studies demonstrated that this compound effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This effect was attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in inflammation.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various physiological effects. The presence of the nitro and ethoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Nitrophenyl Chalcones
Key structural analogs differ in substituents on the aryl rings, altering electronic, steric, and solubility properties:
Key Observations :
- Hydroxy vs. Alkoxy : The 2-OH analog () may exhibit stronger hydrogen bonding, improving solubility but reducing membrane permeability compared to the ethoxy derivative .
- Heterocyclic Substituents : Furyl or thienyl groups (–17) introduce conjugated π-systems, altering electronic spectra and bioactivity profiles .
Antibacterial and Antifungal Effects
- Trimethoxyphenyl Chalcones (): Compounds with 2-hydroxy-3,4,6-trimethoxyphenyl and nitro groups showed moderate antibacterial activity, suggesting methoxy/hydroxy synergism .
- p-Aminochalcones (): Derivatives with 4-aminophenyl and halogens (F, Cl) exhibited potent antifungal activity (MIC = 0.07 µg/mL), highlighting the role of electron-withdrawing groups .
- Triazole-Chalcone Hybrids (): Hybrids with 4-methoxyphenyl-triazole moieties demonstrated high leishmanicidal activity (e.g., 4k: 96.7% yield, Mp 231.7–236.9°C) .
Implications for Target Compound : The ethoxy group may balance lipophilicity and electronic effects, but its antibacterial/antifungal efficacy requires direct testing.
Enzyme Inhibition
- MAO-B Inhibition (): Chlorophenyl and ethylphenyl analogs showed MAO-B selectivity (Ki = 0.11 µM), while nitro-containing chalcones like (2E)-1-(4-Cl-phenyl)-3-(4-NO₂-phenyl)... were MAO-A selective .
- AChE Inhibition (): Nitro and halogen substituents formed hydrogen bonds with Glu/Asp residues, enhancing binding affinity. For example, 4-Cl and 4-Br analogs had docking scores correlating with AChE inhibition .
Target Compound’s Potential: The 2-EtO group could engage in hydrophobic interactions with enzyme pockets, while the 4-NO₂ group may stabilize binding via H-bonding.
Physical and Optical Properties
- Melting Points : Methoxy derivatives () generally have higher melting points (e.g., 20432-03-5) than hydroxy or heterocyclic analogs due to symmetry and packing efficiency .
- NLO Properties (): (2E)-3-(3-Me-phenyl)-1-(4-NO₂-phenyl)... exhibited hyperpolarizability (β = 2.77 × 10⁻³⁰ esu), while ethoxy’s stronger electron donation may further enhance β-values . Fluorinated analogs () showed 1.33× higher NLO response than methyl derivatives, emphasizing substituent electronegativity .
Biological Activity
(2E)-3-(2-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring an ethoxy group and a nitro group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is synthesized through the Claisen-Schmidt condensation reaction, where 2-ethoxybenzaldehyde and 4-nitroacetophenone are reacted under basic conditions. The presence of the ethoxy and nitro groups significantly influences its reactivity and biological properties .
Antimicrobial Activity
Research indicates that chalcones, including this compound, exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
A significant body of research has focused on the anti-inflammatory properties of this compound. A study demonstrated that this compound effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This effect was attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in inflammation .
Anticancer Properties
The anticancer potential of this compound has been extensively studied. It has been found to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The compound's ability to inhibit microtubule assembly suggests a mechanism similar to that of established anticancer drugs .
Case Study: Anticancer Mechanism
In a detailed investigation, this compound was tested for its effects on cell cycle regulation and apoptosis induction in MDA-MB-231 cells. The results indicated that treatment with this compound led to significant morphological changes and increased caspase-3 activity, confirming its role as an apoptosis-inducing agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-3-(2-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Structure | Similar anti-inflammatory effects |
| (2E)-3-(2-Ethoxyphenyl)-1-(4-Aminophenyl)prop-2-en-1-one | Structure | Enhanced anticancer activity |
| (2E)-3-(2-Ethoxyphenyl)-1-(4-Chlorophenyl)prop-2-en-1-one | Structure | Exhibits lower antimicrobial activity |
The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its biological activity profile.
Q & A
Basic: What are the optimal synthetic protocols for (2E)-3-(2-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one?
Methodological Answer:
The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves:
- Reacting 4-nitroacetophenone (1 mol) with 2-ethoxybenzaldehyde (1 mol) in ethanol (15–20 mL).
- Adding 20% aqueous KOH (5 mL) dropwise under stirring at room temperature for 4–6 hours.
- Isolating the product via filtration, washing with water, and recrystallizing from ethanol.
Slow evaporation of ethanol yields crystals suitable for XRD analysis . Variations in solvent (e.g., methanol) or base (e.g., NaOH) may alter reaction kinetics or yield.
Advanced: How can DFT calculations resolve electronic properties and reactivity of this chalcone derivative?
Methodological Answer:
Density Functional Theory (DFT) predicts:
- HOMO-LUMO energies to determine charge transfer potential (e.g., HOMO = -6.2 eV, LUMO = -2.8 eV).
- Global reactivity descriptors : Chemical hardness (η = (LUMO−HOMO)/2), electrophilicity index (ω = μ²/2η), where μ is electronic chemical potential.
These parameters correlate with experimental UV-Vis spectra and antimicrobial activity. For accuracy, use B3LYP/6-311++G(d,p) basis sets and validate against XRD bond lengths .
Basic: Which spectroscopic techniques confirm the E-configuration and purity of the compound?
Methodological Answer:
- ¹H NMR : Trans coupling constants (J = 12–16 Hz) between α,β-unsaturated protons confirm the E-configuration.
- IR : C=O stretch (~1650 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520, 1340 cm⁻¹).
- XRD : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles .
Advanced: How to address discrepancies between experimental and computational structural data?
Methodological Answer:
Discrepancies in bond lengths/angles (e.g., C=O computational vs. XRD) arise from:
- Basis set limitations : Use larger basis sets (e.g., 6-311++G(d,p)) for better accuracy.
- Solvent effects : Include polarizable continuum models (PCM) in DFT for solution-phase comparisons.
Cross-validate with vibrational spectroscopy (IR/Raman) for functional group consistency .
Basic: What are standard methods for evaluating antimicrobial activity of this compound?
Methodological Answer:
- Agar well diffusion : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains.
- MIC determination : Use broth dilution (concentration range: 10–500 µg/mL).
- Positive controls : Compare with ampicillin or fluconazole. Note moderate activity (zone of inhibition: 8–12 mm) due to nitro group’s electron-withdrawing effects .
Advanced: How do substituents (ethoxy vs. nitro) influence intermolecular interactions in the crystal lattice?
Methodological Answer:
- XRD analysis : Ethoxy groups participate in C–H···O hydrogen bonds, while nitro groups engage in π-π stacking.
- Hirshfeld surface analysis : Quantify interaction types (e.g., O···H contacts = 25%, C···C = 18%).
Substituent positioning affects packing efficiency and melting points .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals (>95%).
- Column chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for complex mixtures.
- TLC monitoring : Rf ≈ 0.5 in hexane/ethyl acetate (2:1) .
Advanced: How to design a study correlating electronic structure with biological activity?
Methodological Answer:
- QSAR modeling : Link electrophilicity index (ω) to antimicrobial potency. Higher ω values (>3.5 eV) often correlate with enhanced activity.
- Docking studies : Simulate binding to microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina. Validate with MIC data .
Basic: What are common synthetic byproducts, and how are they characterized?
Methodological Answer:
- Z-isomer : Differentiated via ¹H NMR (J = 8–10 Hz for cis coupling).
- Dimerization products : Identified via HR-MS (m/z ≈ 2× molecular ion).
Use preparative TLC or HPLC (C18 column, acetonitrile/water) for isolation .
Advanced: How to optimize reaction yield in scale-up synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
